molecular formula C22H20N4OS B11201826 N-(2,3-Dimethylphenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide

N-(2,3-Dimethylphenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide

Cat. No.: B11201826
M. Wt: 388.5 g/mol
InChI Key: OWCQKOKQCZGFPK-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide is a complex organic compound that belongs to the class of acetamides. This compound features a unique combination of aromatic rings and heterocyclic structures, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dimethylphenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the 2,3-dimethylphenylamine, followed by the introduction of the acetamide group through acylation reactions. The pyrrolo[3,2-D]pyrimidine moiety can be synthesized separately and then coupled with the phenylsulfanyl group under specific conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the aromatic rings or the heterocyclic structures, potentially leading to hydrogenated derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(2,3-Dimethylphenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

The compound may have potential applications in biological research, particularly in the study of enzyme interactions and protein binding. Its heterocyclic structure can mimic certain biological molecules, making it useful in drug design and development.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties. The presence of multiple aromatic and heterocyclic rings suggests potential activity as an inhibitor or modulator of specific biological pathways.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of N-(2,3-Dimethylphenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Dimethylphenyl)acetamide
  • 2-(Phenylsulfanyl)acetamide
  • 7-Phenyl-5H-pyrrolo[3,2-D]pyrimidine

Uniqueness

N-(2,3-Dimethylphenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide is unique due to its combination of multiple aromatic and heterocyclic rings, along with the presence of a sulfanyl group

Properties

Molecular Formula

C22H20N4OS

Molecular Weight

388.5 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide

InChI

InChI=1S/C22H20N4OS/c1-14-7-6-10-18(15(14)2)26-19(27)12-28-22-21-20(24-13-25-22)17(11-23-21)16-8-4-3-5-9-16/h3-11,13,23H,12H2,1-2H3,(H,26,27)

InChI Key

OWCQKOKQCZGFPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=NC3=C2NC=C3C4=CC=CC=C4)C

Origin of Product

United States

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